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molecular formula C7H13NO3 B1422346 Methyl 5-hydroxypiperidine-3-carboxylate CAS No. 1095010-44-8

Methyl 5-hydroxypiperidine-3-carboxylate

Cat. No. B1422346
M. Wt: 159.18 g/mol
InChI Key: ZAUFCVXOKIPCKG-UHFFFAOYSA-N
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Patent
US08518952B2

Procedure details

Methyl 5-hydroxypyridine-3-carboxylate (22 g, 140 mmol), acetic acid (250 mL) and rhodium on alumina (2.2 g, 21 mmol) were added to a 1 L reactor. The mixture was hydrogenated at 200 psi and 50° C. for 18 h. The reaction was allowed to cool, then filtered through a microfiber filter paper, and concentrated in vacuo which afforded a viscous colorless residue. The residue was azeotroped with toluene and dried which gave the title compound IIIa (25.4 g, 78%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[N:6][CH:7]=1>[Rh].C(O)(=O)C>[CH3:11][O:10][C:8]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][NH:6][CH2:5]1)=[O:9]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
OC=1C=C(C=NC1)C(=O)OC
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through a microfiber
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo which
CUSTOM
Type
CUSTOM
Details
afforded a viscous colorless residue
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
dried which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1CNCC(C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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